4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with the molecular formula C15H13N5OS. This compound is notable for its unique structure, which includes a furan ring, a pyridine ring, and a triazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method includes the condensation of 2-furyl aldehyde with 2-methyl-2-propenylideneamine, followed by cyclization with 4-pyridinecarboxaldehyde and subsequent reaction with hydrosulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan, pyridine, and triazole rings play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfoxide
- 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfone .
Properties
Molecular Formula |
C15H13N5OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-11(9-13-3-2-8-21-13)10-17-20-14(18-19-15(20)22)12-4-6-16-7-5-12/h2-10H,1H3,(H,19,22)/b11-9+,17-10+ |
InChI Key |
XYJSWBOEIHUVAF-ATELFFGISA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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